“3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is a chemical compound with the molecular formula C13H26N2 . It is a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs) .
The molecular structure of “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is characterized by a bicyclic framework with two nitrogen atoms . The InChI code for this compound is InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3
.
The physical and chemical properties of “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” are as follows :
The synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane typically involves several key steps:
The molecular structure of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane can be characterized as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals that confirm the presence of the bicyclic unit and substituents:
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane can participate in various chemical reactions:
The primary target for 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptor, which is involved in fast synaptic transmission in the central nervous system.
This compound modulates AMPA receptors through a unique binding site distinct from traditional ampakins, influencing neuronal communication and brain function.
The modulation of AMPA receptors can lead to significant downstream effects on neurotransmitter release and synaptic plasticity, which are critical for learning and memory processes.
The applications of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane span various fields:
The 3,7-diazabicyclo[3.3.1]nonane core (bispidine) is a symmetric, twin-nitrogen bicyclic scaffold characterized by a unique "basket-like" geometry. This framework exhibits a chair-chair conformation in its non-protonated state, stabilized by transannular interactions between the two bridgehead nitrogen atoms (N3 and N7). The C2 symmetry of the unsubstituted parent scaffold (C7H14N2, CID 192720) is disrupted upon N-alkylation, as seen in the 3,7-dipropyl derivative (C13H26N2, CAS 909037-18-9) [7] [9]. The introduction of propyl groups at N3 and N7 positions imposes steric constraints that subtly distort the ideal chair conformation, leading to:
Table 1: Key Structural Parameters of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
Parameter | Value/Description | Method |
---|---|---|
Molecular Formula | C13H26N2 | HRMS |
Molecular Weight | 210.36 g/mol | Calculated |
Conformation | Chair-chair with N-inversion | Computational NMR |
InChI Key | VYWAELGYEIUVKY-UHFFFAOYSA-N | [1] [9] |
Predicted Collision Section | 154.6 Ų ([M+H]+) | IMS Simulation |
The propyl substituents (n-C3H7) at N3 and N7 positions significantly modulate the molecule's physicochemical and biological properties:
The 3,7-dipropyl derivative shares its core with pharmacologically significant scaffolds but exhibits distinct properties due to its flexible N-substituents:
Table 2: Structural and Electronic Comparison with Key Diazabicyclic Scaffolds
Compound | Core Structure | Key Substitutents | ClogP | Nitrogen pKa | Notable Features |
---|---|---|---|---|---|
3,7-Dipropyl derivative | Bispidine (3,7-diaza [3.3.1]) | N3,N7-di-n-propyl | ~1.5 | ~7.8 (tertiary amine) | High flexibility; AMPA modulation [3] |
Bispidine (unsubstituted) | Same | None | -0.14 | 11.2 (secondary amine) | Polar, high basicity; weak nAChR binding [2] |
Cytisine | Bispidine fused with pyridone | Rigid pyridone ring | 0.17 | 6.0 (lactam) | α4β2 nAChR affinity (Ki=0.122 nM); rigid [2] |
Varenicline | Diazabicyclo[3.3.0]octane | Chlorobenzene, amino | 0.74 | 9.3 (azabicyclic N) | α4β2 partial agonist; clinical use [5] |
Conformational Analysis Highlights:
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4